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molecular formula C14H11NOS B8528348 3-(Benzenesulfinyl)-1H-indole CAS No. 98508-67-9

3-(Benzenesulfinyl)-1H-indole

Cat. No. B8528348
M. Wt: 241.31 g/mol
InChI Key: QSOCAQZXDDZKER-UHFFFAOYSA-N
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Patent
US04654360

Procedure details

Solid m-chloroperbenzoic acid (1.93 g, 9.77 mmol) was added in small portions to a well stirred solution of 3-phenylthioindole (2.0 g, 8.88 mmol) in dry dichloromethane (100 ml) at 0°. Five min after the addition was terminated, the reaction was completed. The solution was washed with saturated sodium bicarbonate solution, the organic phase diluted with ether, dried over sodium sulfate and evaporated in vacuo. The residue was crystallized from ether-hexane to give the title compound, M.P.-126°-127° C.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[C:12]1([S:18][C:19]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[NH:21][CH:20]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>ClCCl>[C:12]1([S:18]([C:19]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[NH:21][CH:20]=2)=[O:9])[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
1.93 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC1=CNC2=CC=CC=C12
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Five min after the addition
CUSTOM
Type
CUSTOM
Details
was terminated
WASH
Type
WASH
Details
The solution was washed with saturated sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
the organic phase diluted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ether-hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)C1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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